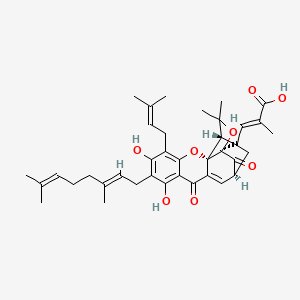

Isogambogenic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNBHCZYXWDOV-SDNKGDDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isogambogenic Acid from Garcinia hanburyi: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogambogenic acid, a prominent caged polyprenylated xanthone isolated from the resin of Garcinia hanburyi, has garnered significant attention within the scientific community for its potent cytotoxic and anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, extraction methodologies, and its mechanism of action in cancer cell lines. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to further explore the therapeutic potential of this promising natural compound.

Garcinia hanburyi, a tree native to Southeast Asia, produces a resin known as gamboge, which has been traditionally used as a pigment and in folk medicine.[4] Modern phytochemical analyses have revealed that this resin is a rich source of various bioactive xanthones, including this compound.[3][4][5][6]

Quantitative Data Summary

The biological activity of this compound has been quantified across various cancer cell lines, demonstrating its potent cytotoxic effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| U87 | Glioma | 3-4 | 24 h | [1] |

| U251 | Glioma | 3-4 | 24 h | [1] |

| Various | Cancer | 0.4327 - 5.942 | Not Specified | [2] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Cell Line Xenograft | Treatment Dose & Schedule | Tumor Volume Reduction | Reference |

| BALB/c nude mice | U87 | Not specified in abstract | Significant inhibition of tumor growth | [1][7] |

Experimental Protocols

Isolation and Purification of this compound from Garcinia hanburyi

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for xanthones from Garcinia species.

Objective: To isolate and purify this compound from the resin of Garcinia hanburyi.

Materials:

-

Dried resin of Garcinia hanburyi (gamboge)

-

Organic solvents: Ethyl acetate (EtOAc), n-hexane, methanol, chloroform

-

Silica gel for column chromatography (e.g., 200-300 mesh)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

Rotary evaporator

-

Glass columns for chromatography

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

Grind the dried gamboge resin into a coarse powder.

-

Extract the powdered resin with ethyl acetate (EtOAc) at room temperature. Macerate for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude EtOAc extract.

-

-

Fractionation by Column Chromatography:

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., n-hexane).

-

Dissolve the crude EtOAc extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc gradients from 9:1 to 1:1) and then chloroform:methanol gradients.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Purification by HPLC:

-

Pool the fractions containing the compound of interest (as identified by TLC comparison with a standard, if available).

-

Further purify the pooled fractions using preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Glioma cell lines (e.g., U87, U251)

-

This compound stock solution (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed glioma cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Clonogenic Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

-

Glioma cell lines

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Methodology:

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with this compound at desired concentrations for 24 hours.

-

Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).

Western Blot Analysis of the AMPK-mTOR Pathway

Objective: To investigate the effect of this compound on the activation of the AMPK-mTOR signaling pathway.

Materials:

-

Glioma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Chemiluminescence detection reagents

Methodology:

-

Cell Lysis: Treat glioma cells with this compound for the desired time. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

In Vivo Glioma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

BALB/c nude mice (female, 6-8 weeks old)

-

U87 glioma cells

-

This compound formulation for injection

-

Matrigel (optional)

-

Calipers for tumor measurement

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of U87 cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to a control group and a treatment group.

-

Treatment Administration: Administer this compound (e.g., intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group receives the vehicle.

-

Tumor Monitoring: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Mandatory Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Proposed signaling pathway of this compound in glioma cells.

Conclusion

This compound, derived from Garcinia hanburyi, demonstrates significant potential as an anti-cancer agent. Its ability to induce autophagic cell death in glioma cells through the activation of the AMPK-mTOR pathway highlights a promising avenue for therapeutic development.[7] This guide provides a foundational framework for researchers to undertake further investigation into the isolation, biological evaluation, and mechanistic understanding of this compound. The detailed protocols and summarized data serve as a valuable resource to facilitate and standardize future research efforts in this field. Further studies are warranted to optimize extraction and purification processes, fully elucidate the molecular targets of this compound, and evaluate its efficacy and safety in more advanced preclinical models.

References

- 1. karger.com [karger.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isogambogic acid and isomorellinol from Garcinia hanburyi | Semantic Scholar [semanticscholar.org]

- 5. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogambogenic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid, a naturally occurring caged polyprenylated xanthone, has emerged as a compound of significant interest within the scientific community. First identified from the resin of Garcinia hanburyi, this molecule has demonstrated potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery and isolation of this compound, complete with detailed experimental protocols and a comprehensive summary of its spectroscopic data. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.

Discovery and Sourcing

This compound was first reported as a new natural product in 1993 by Lin et al., who isolated it from the dried latex of Garcinia hanburyi Hook. f., a plant native to Southeast Asia.[1] Subsequent studies, such as the work by Han et al. in 2006, further solidified its discovery and cytotoxic properties. The primary source of this compound is the gamboge resin, a dried latex exudate from the tree.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₆O₈ | [3] |

| Molecular Weight | 630.778 g/mol | [3] |

| Purity | 95% - 99% | [3] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Experimental Protocols

Extraction and Isolation

The isolation of this compound from Garcinia hanburyi resin involves a multi-step process of solvent extraction followed by chromatographic purification. The following protocol is a representative methodology based on established techniques for isolating xanthones from this source.

Methodology:

-

Extraction: The dried and powdered resin of Garcinia hanburyi is subjected to extraction with an organic solvent such as ethyl acetate. This process is typically performed at room temperature with continuous stirring for an extended period to ensure efficient extraction of the desired compounds.

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel.

-

Gradient Elution: A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound are pooled and subjected to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to obtain the pure compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural assignment of this compound. The data presented below is from the work of Lin et al. (1993), with the compound dissolved in CDCl₃.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.79 | s | 1-OH | |

| 7.53 | s | H-4 | |

| 6.67 | s | H-5 | |

| 5.99 | dd | 10.2, 1.1 | H-11 |

| 5.06 | t | 6.8 | H-2' |

| 4.98 | t | 6.8 | H-6' |

| 4.09 | dd | 10.2, 5.0 | H-12 |

| 3.32 | d | 6.8 | H₂-1' |

| 3.19 | d | 6.8 | H₂-5' |

| 2.59 | m | H-13a | |

| 2.59 | m | H-13b | |

| 2.06 | m | H₂-4' | |

| 1.98 | m | H₂-3' | |

| 1.78 | s | 10-Me | |

| 1.72 | s | 8-Me(E) | |

| 1.66 | s | 3'-Me | |

| 1.58 | s | 7'-Me | |

| 1.56 | s | 8-Me(Z) | |

| 1.39 | s | 6-Me | |

| 1.19 | s | 6-Me |

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 207.9 | C-9 |

| 178.6 | C-3 |

| 161.4 | C-1 |

| 158.0 | C-4a |

| 156.4 | C-2 |

| 145.1 | C-10a |

| 137.9 | C-7 |

| 134.9 | C-3' |

| 131.5 | C-7' |

| 127.3 | C-11 |

| 124.2 | C-6' |

| 122.0 | C-2' |

| 119.2 | C-8 |

| 110.1 | C-9a |

| 102.5 | C-5 |

| 90.1 | C-4 |

| 84.8 | C-12a |

| 82.5 | C-6 |

| 50.8 | C-12 |

| 42.0 | C-13 |

| 39.7 | C-4' |

| 26.6 | C-1' |

| 26.3 | 6-Me |

| 25.9 | 6-Me |

| 25.7 | 7'-Me |

| 25.7 | C-5' |

| 21.6 | C-3' |

| 18.0 | 8-Me(Z) |

| 17.7 | 3'-Me |

| 16.0 | 8-Me(E) |

| 15.2 | 10-Me |

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound.

Table 3: Mass Spectrometric Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Consistent with the molecular formula C₃₈H₄₆O₈ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 4: Infrared Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretching (hydroxyl group) |

| ~2970, ~2925 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester/lactone) |

| ~1630 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1590 | Medium | C=C stretching (aromatic) |

| ~1200-1000 | Strong | C-O stretching |

Biological Activities and Signaling Pathways

This compound has been shown to exhibit significant anticancer properties, particularly against glioma and non-small cell lung carcinoma cells.[5] The primary mechanism of its anticancer activity involves the induction of autophagy and apoptosis.

AMPK/mTOR Signaling Pathway

A key signaling pathway modulated by this compound is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway. This compound activates AMPK, which in turn inhibits mTOR, a central regulator of cell growth and proliferation. Inhibition of mTOR leads to the induction of autophagy, a cellular process of self-degradation that can promote cell death in cancer cells.

Conclusion

This compound, a natural product isolated from Garcinia hanburyi, represents a promising lead compound for the development of novel anticancer therapies. Its ability to induce autophagic cell death and apoptosis through the modulation of the AMPK/mTOR signaling pathway highlights its potential as a targeted therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key information on its discovery, isolation, characterization, and biological activity. Further investigation into the pharmacology and therapeutic applications of this compound is warranted.

References

Isogambogenic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid, a natural product isolated from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological and angiogenesis research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside an exploration of its molecular mechanisms of action, primarily focusing on its anti-angiogenic and pro-autophagic effects. The information is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a caged xanthone derivative with a complex polycyclic structure. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-4-[(1R,3aS,5S,11R,14aS)-5-(3-methylbut-2-en-1-yl)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-oxo-1-(2-methylprop-1-en-1-yl)-1H,3H-furo[2,3-b:5,4-c']dixanthen-2-yl]-2-methylbut-2-enoic acid | Inferred from structure |

| CAS Number | 887923-47-9 | [1] |

| Molecular Formula | C₃₈H₄₆O₈ | [1] |

| Molecular Weight | 630.778 g/mol | [1] |

| SMILES | CC(=C/C[C@]1(C(=O)O)C[C@H]2--INVALID-LINK--(C)C)OC3=C(C=C4C5=C3O--INVALID-LINK--(C)--INVALID-LINK--C5=O)C4=C2C(=O)C(C(C)C)=O | Inferred from structure |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |

| Storage | Store at 0°C for short term, -20°C for long term, desiccated. | AOBIOUS |

Biological Activity

This compound exhibits potent biological activities, primarily centered around its anti-cancer and anti-angiogenic properties.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Non-small cell lung carcinoma | Not specified, but effective | |

| H460 | Non-small cell lung carcinoma | Not specified, but effective | [2] |

| U87 | Glioma | Not specified, but effective | [3] |

| U251 | Glioma | Not specified, but effective | [3] |

| KKU-100 | Cholangiocarcinoma | Not specified, but effective | |

| KKU-M156 | Cholangiocarcinoma | Not specified, but effective | [4] |

Anti-Angiogenic Activity

A key mechanism of this compound's anti-tumor effect is its ability to inhibit angiogenesis, the formation of new blood vessels. It has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) more effectively than some cancer cells, indicating a targeted anti-angiogenic effect.[5]

Induction of Autophagy

This compound can induce autophagic cell death in cancer cells, a process that is independent of apoptosis.[2][6][7] This is a particularly important finding for cancers that have developed resistance to apoptosis-based therapies.

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of VEGFR2 Signaling

This compound inhibits tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This inhibition disrupts downstream signaling cascades, including the Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Induction of Autophagy via AMPK-mTOR Pathway

In glioma cells, this compound has been shown to induce autophagy by activating the AMPK-mTOR signaling pathway.[3][8] Activation of AMPK leads to the inhibition of mTOR, a key negative regulator of autophagy, thereby promoting the formation of autophagosomes and subsequent cell death.

Experimental Protocols

Isolation of this compound from Garcinia hanburyi

The following is a general protocol for the isolation of this compound and other xanthones from the resin of Garcinia hanburyi, based on common phytochemical extraction and purification techniques.[9]

Methodology:

-

Extraction: The dried resin of Garcinia hanburyi is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.

-

Purification: Fractions containing this compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol outlines a common method to assess the anti-angiogenic effects of this compound on endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for the formation of tube-like structures.

-

Analysis: The formation of capillary-like structures is observed and quantified using microscopy. A reduction in tube formation in the presence of this compound indicates anti-angiogenic activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Conclusion

This compound is a promising natural compound with significant anti-cancer and anti-angiogenic properties. Its multifaceted mechanism of action, involving the inhibition of key signaling pathways like VEGFR2 and the induction of autophagy, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding of its chemical and biological characteristics, along with standardized protocols to facilitate future research in this area. Further studies are warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in preclinical and clinical settings.

References

- 1. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

Isogambogenic Acid (CAS: 887923-47-9): A Technical Guide to its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid, a natural compound isolated from Garcinia hanburyi, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth overview of the biochemical properties, mechanism of action, and experimental data related to this compound (CAS: 887923-47-9). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's interaction with critical cellular signaling pathways.

Biochemical Properties and Anti-Cancer Activity

This compound is a polyprenylated xanthone that demonstrates significant anti-cancer and anti-angiogenic properties. It has been shown to induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma (NSCLC) cells and inhibit the growth of glioma cells.[1][2] Its multifaceted mechanism of action involves the modulation of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.1544 | 20-68 | [3] |

| BGC-83 | Human Gastric Carcinoma | 0.04327 | 20-68 | [3] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 5.942 | 20-68 | [3] |

| A549 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 | [4] |

| H460 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 | [4] |

| HepG2 | Human Hepatocellular Carcinoma | ~5-15 | 24 | [4] |

| HeLa | Human Cervical Cancer | ~5-15 | 24 | [4] |

| HCT-116 | Human Colorectal Carcinoma | ~5-15 | 24 | [4] |

| U87 | Human Glioblastoma-Astrocytoma | See Figure 1B | 24, 48 | [1] |

| U251 | Human Glioblastoma | See Figure 1B | 24, 48 | [1] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects by targeting two critical signaling pathways: the VEGFR2 pathway, crucial for angiogenesis, and the AMPK-mTOR pathway, which regulates cell growth and autophagy.

Inhibition of VEGFR2 Signaling Pathway

This compound inhibits tumor angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This inhibition disrupts downstream signaling cascades involving Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases, which are essential for endothelial cell migration, proliferation, and tube formation.[5][6]

Activation of AMPK-mTOR Signaling Pathway

In glioma cells, this compound induces autophagic cell death by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] It promotes the phosphorylation of AMPKα at Thr172 and reduces the phosphorylation of mTOR at Ser-2448 and its downstream effector 4E-BP1 at Thr43/46.[1] This leads to the induction of autophagy and apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[1]

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis

-

Objective: To detect the expression and phosphorylation status of target proteins in signaling pathways.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-4E-BP1, 4E-BP1, LC3-I/II, cleaved caspase-3) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Colony Formation Assay

-

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.

-

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with this compound for a specified period.

-

Remove the drug-containing medium and culture the cells in a fresh medium for an extended period (e.g., 14 days) to allow colony formation.[1]

-

Fix the colonies with a fixative (e.g., methanol) and stain them with a staining solution (e.g., 0.1% crystal violet).[1]

-

Count the number of colonies (typically containing >50 cells).

-

Flow Cytometry for Apoptosis Analysis

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., U87 glioma cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) or a vehicle control to the respective groups at a specified dosage and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers like Ki67, p-AMPK, LC3, and cleaved caspase-3).[1]

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its dual action of inhibiting angiogenesis via the VEGFR2 pathway and inducing autophagy and apoptosis through the AMPK-mTOR pathway. The comprehensive data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic strategy in oncology. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.

References

- 1. karger.com [karger.com]

- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

Isogambogenic Acid (C38H46O8): A Technical Guide for Researchers

An In-depth Examination of Its Physicochemical Properties, Biological Activity, and Mechanisms of Action

Abstract

Isogambogenic acid, a natural compound with the molecular formula C38H46O8, has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-cancer and anti-angiogenic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's physicochemical characteristics, its effects on various cancer cell lines, and the underlying molecular mechanisms of action. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this compound to facilitate a deeper understanding and further investigation of this promising therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental research and potential drug development. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C38H46O8 | [1] |

| Molecular Weight | 630.778 g/mol | [1] |

| CAS Number | 887923-47-9 | [1] |

| Appearance | Powder | [2] |

| Purity | 95%~99% (as determined by HPLC-DAD or/and HPLC-ELSD) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| SMILES | O=C(O)/C(C)=C/CC[C@@]1(C2=O)OC(C)(C)--INVALID-LINK--([H])C[C@@]2([H])C=C3C5=O | [3] |

| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. Solutions should be prepared and used on the same day whenever possible. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potential as an anti-cancer agent.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 20-68 | 0.1544 | [3] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 20-68 | 5.942 | [3] |

| BGC-83 | Human Gastric Carcinoma | 20-68 | 0.04327 | [3] |

| U87 | Human Glioblastoma | Not Specified | Not Specified | |

| U251 | Human Glioblastoma | Not Specified | Not Specified |

Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathway components.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against p-AMPK, AMPK, p-mTOR, mTOR, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis.

AMPK-mTOR Signaling Pathway

This compound has been shown to induce autophagic cell death in cancer cells, such as glioma, through the activation of the AMPK-mTOR signaling pathway.[3] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Inhibition of mTOR leads to the induction of autophagy.

Caption: this compound-mediated activation of the AMPK-mTOR pathway.

Anti-Angiogenic Signaling

This compound exhibits potent anti-angiogenic activity by targeting multiple components of the angiogenesis signaling cascade. It has been demonstrated to suppress tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream signaling molecules, including Akt and mitogen-activated protein kinase (MAPK).

Caption: Inhibition of VEGFR2 signaling by this compound.

Experimental Workflow Overview

The investigation of this compound's biological effects typically follows a structured workflow, from initial in vitro screening to the elucidation of its mechanism of action.

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer and anti-angiogenic agent. This technical guide provides a foundational resource for researchers by consolidating key quantitative data, offering detailed experimental protocols, and illustrating the compound's mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

Isogambogenic acid signaling pathways (VEGFR2, Akt, mTOR, MAPK)

An In-depth Technical Guide to Isogambogenic Acid Signaling Pathways (VEGFR2, Akt, mTOR, MAPK)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (iso-GNA), a natural compound extracted from the gamboge resin of Garcinia hanburyi, has emerged as a potent inhibitor of tumor angiogenesis and growth.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its bioactivity, with a specific focus on its modulation of key signaling cascades: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Protein Kinase B (Akt), mammalian Target of Rapamycin (mTOR), and Mitogen-Activated Protein Kinase (MAPK). Iso-GNA exerts its primary anti-angiogenic effects by directly targeting and suppressing the VEGF-induced phosphorylation of VEGFR2, thereby blocking downstream pro-survival and proliferative signals through the Akt and MAPK pathways in endothelial cells.[1] Concurrently, in certain cancer cells such as glioma, iso-GNA induces autophagic cell death by activating the AMPK-mTOR pathway.[3] This document details the signaling interactions, presents quantitative bioactivity data, outlines relevant experimental protocols, and provides visual diagrams of the pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a caged xanthone derived from Garcinia hanburyi, a plant used in traditional medicine.[1] Modern scientific investigation has identified its significant anti-tumor properties, which are largely attributed to its potent anti-angiogenic activity.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy. Iso-GNA has been shown to be more effective in inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than various cancer cells, highlighting its specific anti-angiogenic potential.[1][2] Its mechanism of action involves the targeted disruption of multiple intracellular signaling pathways that are fundamental to endothelial cell migration, proliferation, and survival.

Core Signaling Pathways Modulated by this compound

Iso-GNA's anti-cancer and anti-angiogenic effects are mediated through its interaction with several critical signaling networks.

The VEGFR2 Signaling Axis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, on endothelial cells is the primary initiating step in angiogenesis. This binding induces receptor dimerization and autophosphorylation of key tyrosine residues, which in turn activates a cascade of downstream signaling pathways responsible for cell proliferation, migration, and survival.[4][5]

This compound directly interferes with this initial activation step. Studies show that iso-GNA effectively suppresses VEGF-induced phosphorylation of VEGFR2.[1] By inhibiting the receptor's activation, iso-GNA blocks the entire downstream signaling cascade that is crucial for the angiogenic process.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node downstream of VEGFR2 that promotes cell survival and growth.[6][7] Upon VEGFR2 activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of substrates, including those in the mTOR pathway, to regulate protein synthesis and cell proliferation.[8]

Iso-GNA disrupts this pathway in two distinct, context-dependent manners:

-

In Endothelial Cells: By inhibiting VEGFR2 phosphorylation, iso-GNA prevents the downstream activation of PI3K and Akt, thereby blocking pro-survival signals and contributing to its anti-angiogenic effect.[1]

-

In Glioma Cells: Iso-GNA has been shown to induce autophagic cell death by activating AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.[3][9] This mechanism is distinct from its action in endothelial cells and highlights its potential for direct anti-tumor activity.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) and p38 subfamilies, is another critical downstream effector of VEGFR2.[10][11] This pathway plays a significant role in gene expression that governs cell proliferation and differentiation.[12] Iso-GNA has been demonstrated to decrease the VEGF-induced phosphorylation of both ERK and p38 kinases, contributing to its inhibitory effects on endothelial cell function and angiogenesis.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Biological Activity of Isogambogenic Acid from Resina Garciniae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogambogenic acid, a prominent caged xanthone isolated from Resina Garciniae, the resin of Garcinia species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Cytotoxic and Anti-Proliferative Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its efficacy varies depending on the cell line and the duration of exposure.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the compound's potent anti-cancer potential.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 20-68 | 0.1544 | [1] |

| BGC-83 | Human Gastric Carcinoma | 20-68 | 0.04327 | [1] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 20-68 | 5.942 | [1] |

| U87 | Human Glioblastoma | 24 | ~3-4 | |

| U251 | Human Glioblastoma | 24 | ~3-4 | |

| NCI-H1650 | Human Non-Small Cell Lung Carcinoma | 72 | Not specified | [1] |

| A549 | Human Lung Carcinoma | Not specified | Not specified | |

| H460 | Human Large Cell Lung Cancer | Not specified | Not specified | |

| HepG2 | Human Liver Cancer | Not specified | Not specified | |

| HeLa | Human Cervical Cancer | Not specified | Not specified | |

| HCT-116 | Human Colorectal Carcinoma | Not specified | Not specified |

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed glioma cells (e.g., U87, U251) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Induction of Autophagy and Apoptosis

This compound induces cell death in cancer cells primarily through the activation of autophagy and apoptosis.

Signaling Pathway: AMPK/mTOR

A key mechanism underlying the pro-autophagic and pro-apoptotic effects of this compound is the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2]

-

AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK.

-

mTOR Inhibition: Activated AMPK, in turn, phosphorylates and inhibits mTOR, a central regulator of cell growth and proliferation.

-

Autophagy Induction: Inhibition of mTOR signaling initiates the process of autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.

-

Apoptosis Induction: The induction of autophagy by this compound can also lead to apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[2]

Experimental Protocol: Western Blot for Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status.

Methodology:

-

Cell Lysis: Treat glioma cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 30-50 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, LC3, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Protocol: Flow Cytometry for Apoptosis

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Treatment: Treat glioma cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Anti-Inflammatory Activity

While extensive quantitative data for the anti-inflammatory effects of this compound is still emerging, studies on the closely related compound, gambogenic acid, provide strong indications of its potential mechanisms. Gambogenic acid has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is primarily attributed to the inhibition of key inflammatory signaling pathways.

Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Gambogenic acid has been demonstrated to inhibit NF-κB activation by directly targeting and inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Signaling Pathway: STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Gambogic acid has been shown to inhibit both constitutive and inducible STAT3 activation. This inhibition is achieved by suppressing the activation of upstream kinases like Janus kinase (JAK) and by inducing the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.

Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. While direct evidence for this compound is limited, gambogenic acid has been shown to regulate this pathway. It can upregulate the expression of the tumor suppressor PTEN, which in turn inhibits PI3K and subsequently reduces the phosphorylation and activation of Akt.

References

Isogambogenic Acid: A Double-Edged Sword in Cancer Therapy Through Autophagy Induction

For Immediate Release

[City, State] – [Date] – Isogambogenic acid (iso-GNA), a natural compound, is emerging as a potent modulator of autophagy in cancer cells, demonstrating a nuanced mechanism that can lead to either cell survival or a form of programmed cell death known as autophagic cell death. This technical guide delves into the molecular underpinnings of iso-GNA-induced autophagy, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

This compound's therapeutic potential lies in its ability to trigger autophagy, a cellular recycling process that is often dysregulated in cancer. However, the ultimate fate of the cancer cell—survival or death—appears to be context-dependent, varying with the cancer type and the intricate interplay of cellular signaling pathways. In some cancers, such as non-small-cell lung carcinoma (NSCLC), iso-GNA induces apoptosis-independent autophagic cell death, offering a potential therapeutic strategy for apoptosis-resistant tumors. Conversely, in glioma, iso-GNA can induce both autophagy and apoptosis, highlighting a more complex, and potentially synergistic, anti-cancer effect.[1][2]

Quantitative Analysis of this compound's Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize the key quantitative findings from studies investigating the effects of iso-GNA.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Non-Small-Cell Lung Carcinoma | ~5-15 | 24 |

| H460 | Non-Small-Cell Lung Carcinoma | ~5-15 | 24 |

| HepG2 | Liver Cancer | ~5-15 | 24 |

| HeLa | Cervical Cancer | ~5-15 | 24 |

| HCT-116 | Colon Cancer | ~5-15 | 24 |

| U87 | Glioblastoma | Not explicitly stated, but effective at 10 µM | 24 |

| U251 | Glioblastoma | Not explicitly stated, but effective at 10 µM | 24 |

Data synthesized from multiple sources indicating a general effective concentration range.

Table 2: Modulation of Key Autophagy and Apoptosis Markers by this compound

| Cell Line | Treatment | Protein/Marker | Change |

| A549 (NSCLC) | iso-GNA (0, 2.5, 5, 10 µM) | LC3-II/LC3-I Ratio | Dose-dependent increase |

| H460 (NSCLC) | iso-GNA (0, 2.5, 5, 10 µM) | LC3-II/LC3-I Ratio | Dose-dependent increase |

| U87 (Glioma) | iso-GNA (0, 5, 10, 20 µM) | p-AMPKα (Thr172) | Dose-dependent increase |

| U87 (Glioma) | iso-GNA (0, 5, 10, 20 µM) | p-mTOR (Ser2448) | Dose-dependent decrease |

| U87 (Glioma) | iso-GNA (10 µM) | Cleaved Caspase-3 | Increased |

| U87 (Glioma) | iso-GNA (10 µM) | Annexin V-positive cells | Increased |

This table represents a summary of reported trends. Specific fold-changes may vary between experiments.[1][2]

Core Signaling Pathways

This compound orchestrates the autophagic response primarily through the modulation of two critical signaling pathways: the Akt/mTOR and the AMPK/mTOR pathways.

In NSCLC cells, iso-GNA has been shown to inhibit the Akt/mTOR pathway, a key regulator of cell growth and proliferation.[3] Inhibition of this pathway lifts the brakes on autophagy, leading to the formation of autophagosomes and subsequent cell death.

In glioma cells, the mechanism is slightly different, involving the activation of the AMPK/mTOR pathway.[1][2] AMPK, an energy sensor, is activated by iso-GNA, which in turn inhibits mTOR, a negative regulator of autophagy. This leads to the induction of autophagy and, in this context, can also sensitize the cells to apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on autophagy and cell viability.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of iso-GNA on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, U87) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis for Autophagy Markers

This technique is used to quantify the expression levels of key autophagy-related proteins.

-

Cell Lysis: Treat cells with iso-GNA as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the formation of autophagosomes.

-

Cell Transfection: Transfect cancer cells with a GFP-LC3 expression plasmid using a suitable transfection reagent. Alternatively, use a stable cell line expressing GFP-LC3.

-

Treatment: Seed the transfected cells on coverslips in a 24-well plate and treat with iso-GNA as described previously.

-

Fixation and Staining: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on glass slides and visualize the GFP-LC3 puncta using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates an increase in autophagosome formation.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with iso-GNA as described above.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Conclusion

This compound presents a compelling case for further investigation as a potential anti-cancer therapeutic. Its ability to induce autophagy through distinct signaling pathways in different cancer types underscores the importance of a personalized medicine approach. The methodologies and data presented in this guide provide a foundational framework for researchers to explore the intricate role of iso-GNA in cancer biology and to pave the way for its potential clinical application. The dual induction of autophagy and apoptosis in certain cancers like glioma suggests that iso-GNA could be a powerful tool to overcome therapeutic resistance. Further studies are warranted to fully elucidate its mechanisms of action and to identify biomarkers that can predict patient response.

References

The Anti-Angiogenic Potential of Isogambogenic Acid: A Technical Whitepaper for Researchers

For Immediate Release

[City, State] – [Date] – Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree, is emerging as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and angiogenesis.

Executive Summary

This compound has demonstrated significant anti-angiogenic activity in a range of in vitro, ex vivo, and in vivo models. It effectively inhibits the proliferation, migration, and tube formation of endothelial cells, disrupts microvessel sprouting from aortic rings, and suppresses neovascularization in zebrafish embryos and mouse models. The primary mechanism of action appears to be the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway and its downstream effectors. Evidence also suggests a role for the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. This whitepaper will delve into the experimental evidence supporting these claims and provide the necessary technical details for further research and development.

In Vitro Anti-Angiogenic Effects of this compound

This compound has been shown to directly target endothelial cells, the primary cell type involved in angiogenesis. Key in vitro assays have demonstrated its inhibitory effects on several crucial steps of the angiogenic process.

Inhibition of Endothelial Cell Proliferation

The proliferation of endothelial cells is a fundamental step in the formation of new blood vessels. This compound has been found to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Studies on the closely related compound, Gambogic Acid (GA), have shown a 50% inhibitory concentration (IC50) on HUVEC proliferation at approximately 80 nM.[2] For this compound, the IC50 for glioma cell lines U251 and U87 has been determined to be between 3-4 µM after 24 hours of treatment.[3]

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| HUVEC | MTT Assay | Gambogic Acid | ~80 nM | IC50 | [2] |

| U251, U87 | MTT Assay | This compound | 3-4 µM | IC50 (24h) | [3] |

Inhibition of Endothelial Cell Migration and Invasion

The migration and invasion of endothelial cells into the surrounding extracellular matrix are essential for the sprouting of new vessels. This compound has been shown to inhibit VEGF-induced migration and invasion of HUVECs.[1] Quantitative data for the specific percentage of inhibition at various concentrations of this compound is a subject of ongoing research.

Inhibition of Endothelial Cell Tube Formation

The final step in angiogenesis is the organization of endothelial cells into three-dimensional, tube-like structures. This compound effectively inhibits the VEGF-induced tube formation of HUVECs in vitro.[1]

Ex Vivo and In Vivo Anti-Angiogenic Properties

The anti-angiogenic effects of this compound observed in vitro have been corroborated in more complex ex vivo and in vivo models.

Ex Vivo Aortic Ring Sprouting Assay

The rat or mouse aortic ring assay is an ex vivo model that recapitulates many aspects of angiogenesis. This compound has been demonstrated to inhibit VEGF-induced microvessel sprouting from mouse aortic rings.[1]

In Vivo Zebrafish Angiogenesis Assay

The zebrafish embryo is a widely used in vivo model for studying angiogenesis due to its rapid development and transparent body. This compound has shown potent anti-angiogenic activity with low toxicity in zebrafish embryos.[1]

In Vivo Matrigel Plug Assay and Xenograft Models

In a mouse model, this compound suppressed neovascularization in implanted matrigel plugs.[1] Furthermore, in a xenograft nude mouse model of lung cancer, this compound effectively inhibited tumor growth and tumor angiogenesis.[1] In a glioma xenograft model, treatment with this compound also resulted in the suppression of tumor growth.[3]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound

| Model | Assay | Compound | Treatment | Effect | Reference |

| Zebrafish Embryo | Intersegmental Vessel Formation | This compound | Not Specified | Potent anti-angiogenic activity | [1] |

| Mouse | Matrigel Plug | This compound | Not Specified | Suppressed neovascularization | [1] |